molecular formula C14H18N4O4 B558243 Boc-4-azido-L-phenylalanine CAS No. 33173-55-6

Boc-4-azido-L-phenylalanine

Cat. No. B558243
CAS RN: 33173-55-6
M. Wt: 306,32 g/mole
InChI Key: PZWGGRIVPTXYGU-NSHDSACASA-N
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Description

Boc-4-azido-L-phenylalanine is an unnatural derivative of L-phenylalanine . It is a nonpolar, essential amino acid that naturally occurs in the human body and is also used to treat patients with depression .


Synthesis Analysis

A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . The Ullman-like Cu (I)-catalyzed azidation step does not represent a significant risk .


Molecular Structure Analysis

The molecular formula of Boc-4-azido-L-phenylalanine is C14H18N4O4 . The molecular weight is 306.32 .


Chemical Reactions Analysis

The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions .


Physical And Chemical Properties Analysis

Boc-4-azido-L-phenylalanine appears as a pale yellow to off-white powder . It should be stored at temperatures between 0 - 8 °C .

Scientific Research Applications

  • Chemical Synthesis

    • Boc-4-azido-L-phenylalanine is used in the field of chemical synthesis .
    • A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-l-phenylalanine beginning from l-phenylalanine is described .
    • The synthesis involves an Ullman-like Cu (I)-catalyzed azidation step .
    • The isolated 4-azido-l-phenylalanine product exhibits previously undocumented explosive characteristics .
  • Bioorthogonal Chemistry

    • Boc-4-azido-L-phenylalanine is used in the field of bioorthogonal chemistry .
    • The in-vivo incorporation of clickable unnatural amino acids such as 4-Azido-L-phenylalanine with unique reactivity at a defined position is used for functionalization of proteins .
    • The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • The direct incorporation of copper-chelating azides into proteins has not been explored .
  • Protein Labeling
    • Boc-4-azido-L-phenylalanine is used in the field of protein labeling .
    • The in-vivo incorporation of clickable unnatural amino acids such as 4-Azido-L-phenylalanine with unique reactivity at a defined position is used for functionalization of proteins .
    • The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • The direct incorporation of copper-chelating azides into proteins has not been explored .

Safety And Hazards

Boc-4-azido-L-phenylalanine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The unnatural amino acids represent an essentially infinite chemical diversity, and can potentially carry any structural motif or functional group, including those not found anywhere in biology . Codon suppression and reassignment methods allow for redundant codons to be reprogrammed, resulting in an expanded genetic code . This opens up new possibilities for the use of Boc-4-azido-L-phenylalanine in future research and applications.

properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGGRIVPTXYGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199225
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-azido-L-phenylalanine

CAS RN

33173-55-6
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33173-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-4-azido-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MB Richardson, DB Brown, CA Vasquez… - The Journal of …, 2018 - ACS Publications
A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-l-phenylalanine beginning from l-phenylalanine is described. Investigations into the safety of the …
Number of citations: 23 pubs.acs.org
L Teodori, M Omer, A Märcher… - Journal of Biological …, 2022 - ncbi.nlm.nih.gov
Camelid single-domain antibody fragments, also called nanobodies, constitute a class of binders that are small in size (~ 15 kDa) and possess antigen-binding properties similar to their …
Number of citations: 5 www.ncbi.nlm.nih.gov
H Jung, HE Jang, YY Kang, J Song… - Bioconjugate …, 2019 - ACS Publications
… The amine groups of VE were modified with Boc-4-azido-l-phenylalanine via a carbodiimide coupling reaction to prepare azide-modified vesicle (VE-N 3 ). For preparation of MS-VE, VE…
Number of citations: 14 pubs.acs.org
JL Garrison - 2007 - search.proquest.com
Specific small molecule inhibitors can be used as molecular tools to dissect complex cellular processes and illuminate basic biological questions, such as protein secretion. A random …
Number of citations: 3 search.proquest.com
E Zhang, P Phan, Z Zhao - Acta Pharmaceutica Sinica B, 2023 - Elsevier
Cellular nanovesicles which are referred to as cell-derived, nanosized lipid bilayer structures, have emerged as a promising platform for regulating immune responses. Owing to their …
Number of citations: 7 www.sciencedirect.com

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